molecular formula C8H8NNaS2 B6612239 sodium [(3-methylphenyl)carbamothioyl]sulfanide CAS No. 53278-68-5

sodium [(3-methylphenyl)carbamothioyl]sulfanide

Cat. No. B6612239
CAS RN: 53278-68-5
M. Wt: 205.3 g/mol
InChI Key: VCWMQVQHGCEWSZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium [(3-methylphenyl)carbamothioyl]sulfanide (3-MPCS) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a white crystalline solid with a melting point of about 120 °C. 3-MPCS is a sulfanide derivative of 3-methylphenylcarbamoyl, which is usually referred to as “sulfanide”. It is an organosulfur compound that is used in organic synthesis, as it can act as a protecting group for organic molecules.

Mechanism of Action

Sodium [(3-methylphenyl)carbamothioyl]sulfanide acts as a protecting group for organic molecules by forming a stable covalent bond with the molecule. This bond prevents the molecule from reacting with other compounds, thus protecting it from unwanted reactions. Additionally, sodium [(3-methylphenyl)carbamothioyl]sulfanide can act as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction.
Biochemical and Physiological Effects
sodium [(3-methylphenyl)carbamothioyl]sulfanide is not known to have any significant biochemical or physiological effects. It is not known to be toxic or cause any adverse reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using sodium [(3-methylphenyl)carbamothioyl]sulfanide in lab experiments is its ability to act as a protecting group for organic molecules. This helps to prevent the unwanted reaction of these molecules with other compounds. Additionally, sodium [(3-methylphenyl)carbamothioyl]sulfanide can act as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction. However, sodium [(3-methylphenyl)carbamothioyl]sulfanide is not known to be toxic or cause any adverse reactions, so it should be handled with care.

Future Directions

The potential applications of sodium [(3-methylphenyl)carbamothioyl]sulfanide are still being explored. Some future directions for research include the development of new synthetic methods for the synthesis of organic compounds, the development of new catalysts for organic synthesis, and the exploration of its potential use in drug design. Additionally, further research could be conducted to explore its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

Sodium [(3-methylphenyl)carbamothioyl]sulfanide is typically synthesized through a three-step process. The first step involves the reaction of 3-methylphenylcarbamoyl chloride with sodium hydroxide in methanol to produce 3-methylphenylcarbamoyl sodium salt. The second step involves the reaction of this salt with p-toluenesulfonyl chloride in acetonitrile, resulting in the formation of 3-methylphenylcarbamoyl chloride. Finally, the third step involves the reaction of this chloride with sodium sulfide in acetonitrile to produce sodium [(3-methylphenyl)carbamothioyl]sulfanide.

Scientific Research Applications

Sodium [(3-methylphenyl)carbamothioyl]sulfanide has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used as a protecting group for organic molecules, as it can prevent the unwanted reaction of these molecules with other compounds. Additionally, sodium [(3-methylphenyl)carbamothioyl]sulfanide has been used as a catalyst in the synthesis of organic compounds, as it can increase the rate of reaction.

properties

IUPAC Name

sodium;N-(3-methylphenyl)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2.Na/c1-6-3-2-4-7(5-6)9-8(10)11;/h2-5H,1H3,(H2,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWMQVQHGCEWSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium m-tolylcarbamodithioate

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